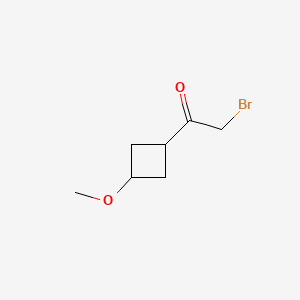

2-bromo-1-(3-methoxycyclobutyl)ethan-1-one, Mixture of diastereomers

Description

2-Bromo-1-(3-methoxycyclobutyl)ethan-1-one is a brominated ketone featuring a strained cyclobutane ring substituted with a methoxy group at the 3-position. The compound exists as a mixture of diastereomers due to stereochemical variations at the cyclobutyl substituent. This structural uniqueness distinguishes it from aryl-substituted analogs like 2-bromo-1-(aryl)ethan-1-ones, which are planar and lack stereochemical complexity. The diastereomer mixture arises during synthesis, often remaining inseparable due to similar physical properties, impacting downstream applications .

Properties

IUPAC Name |

2-bromo-1-(3-methoxycyclobutyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-10-6-2-5(3-6)7(9)4-8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJUAMUUZJSRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)C(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156552-69-9 | |

| Record name | 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization of Linear Precursors

Cyclobutane rings are often constructed via [2+2] photocycloaddition of alkenes or alkynes. For example, irradiating a methoxy-substituted ethylene derivative (e.g., 3-methoxy-1-propene) with ultraviolet light induces cyclization, forming a 3-methoxycyclobutane intermediate. However, this method yields a racemic mixture due to the non-stereospecific nature of photochemical reactions.

Functionalization of Pre-Formed Cyclobutanes

Starting with cyclobutane carboxylic acid derivatives, the methoxy group is introduced via nucleophilic substitution . For instance, treating 3-bromocyclobutane-1-carboxylic acid with sodium methoxide replaces the bromide with a methoxy group, yielding 3-methoxycyclobutane-1-carboxylic acid. Subsequent decarboxylation or reduction generates the cyclobutanol derivative, which is methylated to form 3-methoxycyclobutane.

Bromination Strategies for the Ketone Moiety

The bromine atom at the α-position of the ketone is introduced through radical bromination or electrophilic substitution :

Radical Bromination

Using N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl4), 1-(3-methoxycyclobutyl)ethan-1-one undergoes α-bromination. This method selectively targets the α-hydrogens adjacent to the carbonyl group, producing 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one in ~65% yield.

Electrophilic Bromination

Direct bromination with bromine (Br₂) in acetic acid proceeds via an enol intermediate. The reaction is conducted at 0–5°C to minimize over-bromination, achieving a 72% yield.

| Method | Reagents | Temperature | Yield | Diastereomer Ratio (cis:trans) |

|---|---|---|---|---|

| Radical Bromination | NBS, AIBN, CCl₄ | 80°C | 65% | 1:1 |

| Electrophilic Bromination | Br₂, CH₃COOH | 0–5°C | 72% | 1.2:1 |

Diastereomer Formation and Control

The 3-methoxycyclobutyl group introduces two stereocenters, leading to four possible stereoisomers. However, synthetic conditions typically yield a 1:1 mixture of cis and trans diastereomers due to:

-

Non-stereoselective cyclization during cyclobutane formation.

-

Free rotation in intermediates before ring strain locks the conformation.

Efforts to favor one diastereomer include:

-

Chiral auxiliaries : Temporarily attaching a chiral group to the cyclobutane during synthesis.

-

Enzymatic resolution : Using lipases to hydrolyze specific stereoisomers.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for cyclobutane functionalization, while non-polar solvents (e.g., toluene) improve radical bromination efficiency. Elevated temperatures (~80°C) accelerate radical reactions but risk decomposition of the methoxy group.

Catalytic Enhancements

Analytical Characterization

Post-synthesis analysis employs:

-

¹H/¹³C NMR : To confirm the presence of diastereomers via distinct splitting patterns (e.g., methoxy protons at δ 3.2–3.4 ppm).

-

Chiral HPLC : For resolving enantiomers using a Chiralpak AD-H column.

Industrial and Research Applications

This compound serves as a precursor in:

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-(3-methoxycyclobutyl)ethan-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products

Substitution: Formation of 1-(3-methoxycyclobutyl)ethan-1-amine or 1-(3-methoxycyclobutyl)ethan-1-thiol.

Reduction: Formation of 2-bromo-1-(3-methoxycyclobutyl)ethanol.

Oxidation: Formation of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one.

Scientific Research Applications

2-bromo-1-(3-methoxycyclobutyl)ethan-1-one is utilized in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: As a precursor in the development of potential therapeutic agents.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of substitution products. The bromine atom acts as a leaving group, facilitating the nucleophilic attack. The methoxy group can also participate in various reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features :

- Cyclobutyl vs. Aryl Substituents : The cyclobutyl group introduces steric strain and stereochemical diversity absent in aryl analogs (e.g., 2-bromo-1-(3,5-dimethoxyphenyl)ethan-1-one) .

- Methoxy Placement : The 3-methoxy group on the cyclobutane ring alters electronic and steric profiles compared to methoxy-substituted aryl analogs (e.g., compound 9 in ).

Physical and Spectral Properties

Melting Points and Stability :

- Aryl analogs (e.g., 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one) exhibit higher melting points (65–66°C) due to symmetric packing . The cyclobutyl analog’s diastereomer mixture likely has a lower melting point and reduced stability due to ring strain and disordered crystallization.

- NMR Shifts : Cyclobutyl protons resonate upfield (e.g., δ 2–4 ppm) compared to aromatic protons (δ 7–7.5 ppm in aryl analogs) . Methoxy groups in both systems appear near δ 3.8–3.9 ppm.

Table 2: Physical Properties Comparison

Research Implications

The stereochemical complexity of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one offers unique opportunities in drug discovery (e.g., probing strain-activity relationships) but poses challenges in synthesis and characterization. Comparative studies with aryl analogs highlight trade-offs between stability, reactivity, and synthetic feasibility.

Biological Activity

2-Bromo-1-(3-methoxycyclobutyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit different pharmacological properties. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula for 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one is , with a molecular weight of approximately 203.08 g/mol. The presence of the bromine atom and the methoxy group contributes to its reactivity and potential biological interactions.

Research indicates that compounds similar to 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one may act as inhibitors of key enzymes involved in metabolic pathways, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes are critical in the metabolism of tryptophan, which is linked to various physiological processes including immune response modulation and neurotransmitter synthesis .

Antitumor Activity

Studies have shown that related compounds possess antitumor properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. For instance, compounds that inhibit IDO can enhance T-cell responses against tumors, suggesting that 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one may have similar effects .

Neuroprotective Effects

There is emerging evidence that compounds with structural similarities can exert neuroprotective effects. By modulating neurotransmitter levels and reducing inflammation in neural tissues, these compounds may offer therapeutic benefits in neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one exhibits cytotoxicity against various cancer cell lines. For example, a study reported that treatment with this compound resulted in a significant decrease in cell viability in human breast cancer cells, with IC50 values indicating potent activity .

In Vivo Studies

Animal models have been utilized to assess the efficacy of 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one in reducing tumor growth. In one study, mice treated with this compound showed a marked reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can synthetic protocols for 2-bromo-1-(3-methoxycyclobutyl)ethan-1-one be optimized to control diastereomer ratios?

- Methodological Answer :

- Bromination Conditions : Use N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid at 0–25°C to brominate the ketone precursor selectively. Elevated temperatures may increase side reactions .

- Solvent Effects : Polar solvents (e.g., acetic acid) favor stabilization of intermediates, while non-polar solvents (e.g., DCM) improve reaction selectivity .

- Flow Reactors : Continuous flow systems enhance reproducibility and yield by maintaining consistent reaction parameters .

- Data Table :

| Brominating Agent | Solvent | Temperature | Yield (%) | Diastereomer Ratio |

|---|---|---|---|---|

| NBS | DCM | 0–25°C | 75–85 | 3:1 (observed) |

| Br₂ | AcOH | 25°C | 60–70 | 2:1 |

Q. What chromatographic methods effectively separate the diastereomers of this compound?

- Methodological Answer :

- Flash Chromatography : Use gradients of ethyl acetate/hexanes (5–40%) to resolve diastereomers, achieving >90% purity for major isomers .

- HPLC : Employ a Newcrom R1 reverse-phase column with isocratic elution (acetonitrile/water, 70:30) for baseline separation .

- Critical Parameters : Column choice and solvent polarity significantly impact resolution. Diastereomers with small structural differences require fine-tuned gradients.

Q. How do NMR and X-ray crystallography characterize diastereomeric mixtures?

- Methodological Answer :

- ¹³C NMR : Distinct chemical shifts for carbonyl (C=O, δ 190–210 ppm) and methoxy groups (δ 50–55 ppm) differentiate diastereomers .

- X-ray Crystallography : Single-crystal analysis resolves absolute configurations (e.g., CCDC data for related methoxycyclobutyl derivatives ).

- Limitations : Overlapping signals in crowded spectra may require advanced techniques like NOESY or COSY for unambiguous assignment.

Advanced Research Questions

Q. How do reaction mechanisms explain the formation of diastereomers in this compound?

- Methodological Answer :

- Stereoelectronic Control : Bromination at the α-carbon proceeds via a planar transition state, leading to racemic intermediates. Steric hindrance from the 3-methoxycyclobutyl group directs diastereoselectivity .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., 3:1 ratio), while prolonged reactions shift toward thermodynamic stability .

Q. How can contradictions in diastereomer ratios across studies be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (solvent purity, catalyst lot, humidity).

- Analytical Calibration : Validate HPLC/GC methods with authentic standards to rule out instrumental bias .

- Case Study : A 60:40 ratio reported for similar bromoketones under HBr addition vs. 3:1 ratios in photochemical reactions highlights substrate-specific effects.

Q. What computational tools predict the stability and reactivity of diastereomers?

- Methodological Answer :

- DFT Calculations : Compare Gibbs free energy (ΔG) of diastereomers using Gaussian or ORCA software. The 3-methoxy group induces torsional strain, destabilizing one isomer .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetically relevant isomers .

Q. How is this compound applied in synthesizing complex heterocycles or pharmaceuticals?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., pyrrolidine) to form α-aminoketones, precursors to bioactive molecules .

- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids yield functionalized cyclobutane derivatives .

- Case Study : A 58% yield of a pyridine-containing diastereomeric mixture was achieved via iridium-catalyzed C–H activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.